2-Bromo-3-chlorobenzoic acid
Overview
Description
2-Bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Biochemical Pathways
For instance, they can be part of the degradation pathways of certain herbicides . They can also be formed as intermediates during the degradation of polychlorinated biphenyls .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chlorobenzoic acid can be influenced by various environmental factors . These may include temperature, pH, presence of other substances, and specific conditions of the environment where the compound is present.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-chlorobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules. Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including oxidative stress, DNA damage, and apoptosis. These effects highlight the importance of dosage considerations in the use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical factors that determine its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-chlorobenzoic acid typically involves the bromination of 3-chlorobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like acetic acid or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from 2-chlorobenzoic acid. The steps include chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-bromo-3-chlorobenzyl alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-3-chlorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-4-chlorobenzoic acid
- 3-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
Comparison: 2-Bromo-3-chlorobenzoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of bromine at the second position and chlorine at the third position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
2-bromo-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHNMNGOHVILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275016 | |
Record name | 2-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-26-3 | |
Record name | 2-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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